molecular formula C4H5Br2ClO2 B8525426 2,2-Dibromopropyl carbonochloridate CAS No. 59992-08-4

2,2-Dibromopropyl carbonochloridate

Cat. No. B8525426
M. Wt: 280.34 g/mol
InChI Key: GFAWMAOMHKBIPA-UHFFFAOYSA-N
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Patent
US04111933

Procedure details

16 ml (0.22 mol) of liquid phosgene are condensed into 33 g (0.15 mol) of 2,2-dibromopropanol in 150 ml of CH2Cl2, at -20° C, and 12 ml (0.15 mol) of pyridine in 15 ml of CH2Cl2 are then added slowly dropwise at -20° C to -5° C and the mixture is stirred for a further 2 hours at 20° C. The solution is washed, at 0° C, with water, 5% strength sulphuric acid and H2O and dried (Na2SO4) and the solvent is stripped off (46.1 g of crude product). Vacuum distillation gives 36.3 g (86%) of 2,2-dibromopropoxycarbonyl chloride as a colorless liquid. Boiling point12 = 81°-86° C.
[Compound]
Name
liquid
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[Br:5][C:6]([Br:10])([CH3:9])[CH2:7][OH:8].N1C=CC=CC=1>C(Cl)Cl>[Br:5][C:6]([Br:10])([CH3:9])[CH2:7][O:8][C:1]([Cl:4])=[O:2]

Inputs

Step One
Name
liquid
Quantity
16 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
BrC(CO)(C)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution is washed, at 0° C, with water, 5% strength sulphuric acid and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(COC(=O)Cl)(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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